molecular formula C10H8ClF3O B14066150 1-Chloro-1-(2-(difluoromethyl)-3-fluorophenyl)propan-2-one

1-Chloro-1-(2-(difluoromethyl)-3-fluorophenyl)propan-2-one

Cat. No.: B14066150
M. Wt: 236.62 g/mol
InChI Key: WVDXQQPAXISVIN-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-(difluoromethyl)-3-fluorophenyl)propan-2-one is an organic compound with a complex structure that includes chlorine, fluorine, and difluoromethyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(2-(difluoromethyl)-3-fluorophenyl)propan-2-one can be achieved through several methods. One common approach involves the reaction of 1-chloro-2-propanone with 2-(difluoromethyl)-3-fluorobenzene under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as distillation and purification to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(2-(difluoromethyl)-3-fluorophenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.

    Substitution: The chlorine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-Chloro-1-(2-(difluoromethyl)-3-fluorophenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-(difluoromethyl)-3-fluorophenyl)propan-2-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby influencing biochemical pathways. The exact mechanism depends on the context of its use and the specific biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-1-(2-(difluoromethyl)-3-methoxyphenyl)propan-2-one
  • 1-Chloro-1-(2-(difluoromethyl)-3-methylphenyl)propan-2-one

Comparison

Compared to similar compounds, 1-Chloro-1-(2-(difluoromethyl)-3-fluorophenyl)propan-2-one is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its reactivity and interactions. The difluoromethyl group also adds to its distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H8ClF3O

Molecular Weight

236.62 g/mol

IUPAC Name

1-chloro-1-[2-(difluoromethyl)-3-fluorophenyl]propan-2-one

InChI

InChI=1S/C10H8ClF3O/c1-5(15)9(11)6-3-2-4-7(12)8(6)10(13)14/h2-4,9-10H,1H3

InChI Key

WVDXQQPAXISVIN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=CC=C1)F)C(F)F)Cl

Origin of Product

United States

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